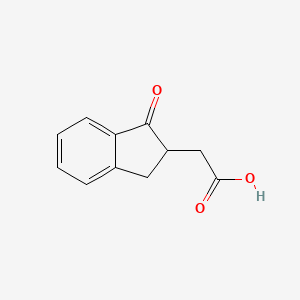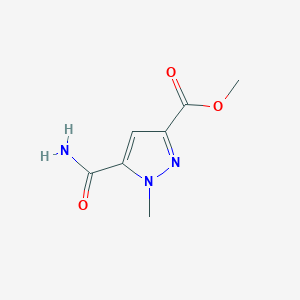![molecular formula C7H8N2O3 B6166637 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid CAS No. 1367987-96-9](/img/no-structure.png)
5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid, commonly known as IMC, is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. IMC is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. It is a valuable building block for the synthesis of a wide range of molecules, and its derivatives have been used in a variety of applications, including drug development, agrochemical synthesis, and dye synthesis.
Scientific Research Applications
IMC has a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of new compounds, such as imidazole derivatives, heterocyclic compounds, and imidazolium salts. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of various other organic compounds.
Mechanism of Action
The mechanism of action of IMC is not well understood. It is believed that the nitrogen atom of the imidazole ring undergoes nucleophilic attack by the carboxyl group of the carboxylic acid, resulting in the formation of an intermediate iminium ion. The intermediate iminium ion can then undergo nucleophilic attack by an alcohol, resulting in the formation of an imidazole derivative.
Biochemical and Physiological Effects
The biochemical and physiological effects of IMC are not well understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It has also been shown to have antifungal activity against Candida albicans. In addition, IMC has been shown to have antioxidant activity and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using IMC in laboratory experiments include its low cost, its low toxicity, and its wide availability. Its low cost makes it an attractive option for laboratory experiments. Its low toxicity makes it safe to use in laboratory experiments. Its wide availability makes it easy to obtain for laboratory experiments.
The main limitation of using IMC in laboratory experiments is its instability. IMC is a highly reactive compound and can easily decompose when exposed to heat, light, or air. This makes it difficult to use in laboratory experiments.
Future Directions
The potential future directions for IMC include further exploration of its antimicrobial, antifungal, and antioxidant activities, as well as its potential use as a starting material for the synthesis of a variety of compounds. Its potential use as a starting material for the synthesis of peptides and peptidomimetics should also be explored. In addition, its potential use in the synthesis of imidazole derivatives, heterocyclic compounds, and imidazolium salts should be further investigated. Finally, its potential use in the synthesis of various other organic compounds should be explored.
Synthesis Methods
IMC can be synthesized using a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Ugi four-component reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with a phenol in the presence of an alkoxide base. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Ugi four-component reaction involves the reaction of an aldehyde, an amine, an acid, and an isocyanide in the presence of a catalyst. All of these methods can be used to synthesize IMC.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloroacetic acid followed by cyclization with cyanogen bromide.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-chloroacetic acid", "cyanogen bromide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloroacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-(2-carboxyethylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 2: Cyclization of 2-(2-carboxyethylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with cyanogen bromide in the presence of a base such as triethylamine to form 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid." ] } | |
CAS RN |
1367987-96-9 |
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




